2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

Description

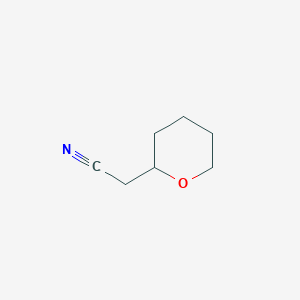

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIYRDQWDXPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539112 | |

| Record name | (Oxan-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75394-84-2 | |

| Record name | (Oxan-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Critical Intermediate in Modern Synthesis

Abstract: 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS No. 75394-84-2) is a heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, combining a stable tetrahydropyran (THP) ring with a reactive nitrile-containing side chain, makes it a versatile synthon for constructing complex molecular architectures. The THP moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the cyanomethyl group serves as a valuable handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this compound, tailored for professionals engaged in drug discovery and development.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceutical agents.[1] Its presence is often associated with enhanced aqueous solubility and improved metabolic profiles compared to analogous carbocyclic structures. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. When incorporated as a substituent, the THP group can modulate a molecule's lipophilicity and conformation, which are critical parameters in drug design. This compound serves as a key intermediate, providing a direct route to introduce this beneficial heterocyclic system.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

Core Properties

Quantitative data for this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 75394-84-2 | [3][4] |

| Molecular Formula | C₇H₁₁NO | [4][5] |

| Molecular Weight | 125.17 g/mol | [Calculated] |

| Appearance | White powder | [3] |

| Synonym | 2-Cyanomethyltetrahydropyran | [2] |

| Storage | Store sealed and preserved in a dry, well-ventilated place. | [3] |

Spectroscopic Data (Predicted)

While experimentally derived spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. This is an indispensable tool for reaction monitoring and structural confirmation.

-

¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chirality at the C2 position of the pyran ring, leading to diastereotopic protons. Key signals would include a multiplet for the proton at C2 (approx. 3.5-4.0 ppm), multiplets for the methylene protons adjacent to the ring oxygen (approx. 3.4-4.1 ppm), a characteristic doublet for the CH₂CN protons (approx. 2.5-2.7 ppm), and a series of multiplets for the remaining ring protons (approx. 1.5-1.9 ppm).

-

¹³C NMR (Carbon NMR): Distinct signals are expected for each of the seven carbons. The nitrile carbon (C≡N) would appear around 117-120 ppm. The carbon bearing the cyanomethyl group (C2 of the pyran ring) would be in the 70-75 ppm range. The carbon of the CH₂CN group would be found around 25-30 ppm, and the remaining pyran ring carbons would appear in the 20-70 ppm region.

-

IR (Infrared) Spectroscopy: The most prominent and diagnostic peak would be a sharp, medium-intensity absorption corresponding to the nitrile (C≡N) stretch, expected around 2240-2260 cm⁻¹. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C stretching band for the ether linkage in the 1080-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. A characteristic fragmentation pattern would involve the loss of the cyanomethyl group ([M-40]⁺) and fragmentation of the tetrahydropyran ring, with a prominent peak at m/z = 85 corresponding to the tetrahydropyranyl cation.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility and the versatile reactivity of its functional groups.

General Synthesis Strategies

The synthesis of α-cyano cyclic ethers like the title compound can be approached through several established methodologies in organic chemistry. A prevalent strategy involves the nucleophilic substitution of a suitable leaving group at the C2 position of a tetrahydropyran ring with a cyanide source.

Sources

- 1. Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- | C11H7NO3 | CID 2610861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 3. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound [75394-84-2] | Chemsigma [chemsigma.com]

- 5. chembk.com [chembk.com]

"2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" CAS number

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. The document is intended for researchers, chemists, and professionals in the drug development and agrochemical industries. We will explore its chemical and physical properties, established synthetic routes, significant applications, and critical safety protocols. The guide emphasizes the compound's utility as a versatile intermediate, stemming from the unique reactivity of its nitrile functional group and the structural influence of the tetrahydropyran moiety. Detailed experimental protocols, data visualizations, and workflows are included to provide actionable insights for laboratory applications.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic molecule that has garnered interest as a valuable intermediate in the synthesis of complex chemical entities. Its structure incorporates a tetrahydropyran (THP) ring, a common motif in natural products, and a nitrile group (-C≡N), which is a highly versatile functional group in organic chemistry.

The true value of this compound lies in the synthetic possibilities offered by the nitrile group. Nitriles are precursors to a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical flexibility makes this compound a strategic starting point for constructing more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds, which are foundational to many pharmaceuticals and agrochemicals.[1] The methylene bridge (-CH2-) adjacent to the nitrile is activated, making it susceptible to a variety of C-C bond-forming reactions, further expanding its synthetic utility.[2]

Chemical Identity and Properties

Accurate identification and understanding of a compound's properties are critical for its successful application in a research and development setting.

Chemical Identifiers

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 75394-84-2[3][4][5][6] |

| Molecular Formula | C₇H₁₁NO[4][5] |

| Molecular Weight | 125.17 g/mol [5] |

| SMILES | N#CCC1CCCCO1[6] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White powder | [3] |

| Purity | Typically ≥99% | [3] |

| Storage | Store at 2-8°C, sealed, in a dry, well-ventilated place. | [1][7] |

| Solubility | Soluble in a range of organic solvents. | General Knowledge |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through pathways that construct the C-C bond between the pyran ring and the acetonitrile moiety. A common conceptual approach involves the reaction of a halo-substituted tetrahydropyran with a cyanide source.

A representative synthesis involves the conversion of 2-hydroxytetrahydropyran (the hemiacetal of 5-hydroxypentanal) into a more reactive species. The workflow below illustrates a generalized two-step process starting from 2-hydroxytetrahydropyran.

Caption: Generalized synthetic workflow for this compound.

Causality in Synthesis:

-

Step 1 (Halogenation): The hydroxyl group of the starting hemiacetal is a poor leaving group. Converting it to a halide (e.g., bromide) with reagents like N-Bromosuccinimide (NBS) or hydrobromic acid transforms it into an excellent leaving group, priming the molecule for nucleophilic substitution.

-

Step 2 (Cyanation): The cyanide ion (from NaCN or KCN) acts as a potent nucleophile, displacing the bromide in an SN2-type reaction. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare," thereby increasing its nucleophilicity and reaction rate.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block for more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

Synthesis of Heterocyclic Scaffolds

The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in drug molecules. For instance, it can react with reagents like hydrazine to form pyrazoles or with hydroxylamine to form isoxazoles.[2]

Precursor to Key Functional Groups

The true synthetic power comes from the facile conversion of the nitrile to other functional groups.

Caption: Key transformations of the nitrile functional group.

-

To Carboxylic Acids: Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, a crucial functional group for forming amide bonds in peptides or acting as a key binding feature in many active pharmaceutical ingredients (APIs).

-

To Primary Amines: Reduction of the nitrile, commonly with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine. This amine can then be used in a vast number of subsequent reactions to build molecular complexity.

-

To Ketones: Reaction with organometallic reagents, such as Grignard reagents, followed by aqueous workup, provides a straightforward route to ketones.

The use of acetonitrile and its derivatives is widespread in the pharmaceutical industry for building APIs and ensuring the quality of final drug products.[8][9]

Experimental Protocol: Hydrolysis to Carboxylic Acid

This section provides a representative, self-validating protocol for the hydrolysis of the nitrile group to a carboxylic acid.

Objective: To synthesize 2-(Tetrahydro-2H-pyran-2-YL)acetic acid from this compound via acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.05 mol, 6.26 g).

-

Acid Addition: Carefully add a mixture of deionized water (25 mL) and concentrated sulfuric acid (25 mL). Caution: This addition is highly exothermic; perform it slowly in an ice bath.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice (approx. 100 g) in a beaker.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid. Note: The product, being a carboxylic acid, will move to the aqueous basic layer. The ether layer can be discarded.

-

Acidification: Cool the combined bicarbonate washes in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate out or form an oil.

-

Final Extraction & Drying: Extract the acidified aqueous layer again with diethyl ether (3 x 75 mL). Combine these new organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Tetrahydro-2H-pyran-2-YL)acetic acid. The product can be further purified by distillation or recrystallization if necessary.

Safety and Handling

While specific data for this exact compound is limited, the safety profile can be inferred from related structures like acetonitrile and other nitriles.[10] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

The nitrile functional group generally imparts toxicity. The following hazards are typical for aliphatic nitriles and should be assumed in the absence of specific data.

| Hazard Class | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7][10][11] |

| Eye Irritation | Causes serious eye irritation.[10][12] |

| Skin Irritation | Causes skin irritation.[12][13] |

| Flammability | May be a flammable liquid and vapor, similar to acetonitrile.[7][10] |

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

-

Handling: Use non-sparking tools and take action to prevent static discharges.[7] Keep away from heat, sparks, and open flames.[7][11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

Conclusion

This compound stands out as a synthetically valuable and versatile chemical intermediate. Its utility is anchored in the reliable and diverse reactivity of the nitrile group, allowing chemists to access a range of important functional groups including primary amines and carboxylic acids. This flexibility, combined with the presence of the stable tetrahydropyran ring, makes it an attractive starting material for multi-step syntheses in fields where molecular complexity is paramount, such as pharmaceutical discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound due to the inherent hazards associated with the nitrile moiety.

References

-

MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]

-

Chemsigma. This compound [75394-84-2]. [Link]

-

ChemBK. This compound. [Link]

-

Molbase. Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Science Interactive. SAFETY DATA SHEET - Acetonitrile. [Link]

-

Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(7), 2414–2426. [Link]

-

Silvari Group. Acetonitrile in the Pharmaceutical Industry. [Link]

-

Organic Syntheses. 2H-Pyran-2-one. [Link]

-

NIST. 2H-Pyran, tetrahydro-2-methyl-. [Link]

- Google Patents. Process for the preparation of (4-hydroxy-6-oxo-tetrahydropyran-2-yl)

-

PubChem. 2-Hydroxytetrahydropyran. [Link]

-

Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

Sources

- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound [75394-84-2] | Chemsigma [chemsigma.com]

- 5. chembk.com [chembk.com]

- 6. 75394-84-2|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. silvarigroup.com [silvarigroup.com]

- 9. laballey.com [laballey.com]

- 10. liverpool.ac.uk [liverpool.ac.uk]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a key heterocyclic building block in modern organic synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into the rationale behind its synthesis and its strategic applications, particularly within the pharmaceutical industry. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering field-proven insights into the handling and utilization of this versatile chemical intermediate.

Core Physicochemical Properties

This compound, identified by the CAS Number 75394-84-2, is a pivotal intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its structure, featuring a saturated tetrahydropyran ring linked to an acetonitrile moiety, provides a unique combination of polarity and reactivity.

Molecular Weight and Formula

The cornerstone of any chemical synthesis is a precise understanding of the stoichiometry, which begins with an accurate molecular weight. The molecular formula for this compound is C₇H₁₁NO .[1][3]

Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated as follows:

(7 * 12.011) + (11 * 1.008) + (1 * 14.007) + (1 * 15.999) = 125.17 g/mol [4][5][6][7][8]

This value is critical for accurate reagent measurement, reaction monitoring, and yield calculations in any synthetic protocol.

Structural Representation

The chemical structure of this compound is fundamental to understanding its reactivity.

Caption: 2D structure of this compound.

Summary of Physicochemical Data

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [1][3] |

| Molecular Weight | 125.17 g/mol | [4][5][6][7][8] |

| CAS Number | 75394-84-2 | [1][2][3] |

| Appearance | Reported as a white powder | [2] |

| Purity | Commercially available up to 99% | [2] |

| Storage | Sealed and preserved | [2] |

Synthesis Methodologies: A Perspective on Strategy

The synthesis of 2H-pyran derivatives is a well-established area of organic chemistry, often serving as crucial steps in the total synthesis of natural products.[9] The construction of the tetrahydropyran ring is a key strategic consideration. While specific, detailed protocols for the direct synthesis of this compound are proprietary or embedded within broader synthetic schemes, a general and illustrative synthetic approach can be conceptualized based on established methodologies for related pyran structures.

A common strategy involves the reaction of a dihydropyran with a suitable nucleophile. For instance, the synthesis of related compounds like 2-(2-bromoethoxy)-tetrahydro-2H-pyran is achieved by reacting 3,4-dihydropyran with 2-bromoethanol.[10]

Illustrative Synthetic Workflow

The following diagram outlines a plausible, generalized workflow for the synthesis of a substituted tetrahydropyran, which is the core of the target molecule.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, though generalized, protocol for the synthesis of a tetrahydropyran derivative, illustrating the key steps and considerations.

Objective: To synthesize a 2-substituted tetrahydropyran derivative.

Materials:

-

3,4-Dihydropyran (DHP)

-

Acetonitrile

-

Strong base (e.g., n-Butyllithium)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Quenching agent (e.g., Saturated ammonium chloride solution)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous THF and acetonitrile.

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate the acetonitrile anion. The mixture is stirred at this temperature for 30 minutes. This step is critical for activating the acetonitrile for nucleophilic attack.

-

Nucleophilic Addition: 3,4-Dihydropyran is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight. The choice of a low temperature helps to control the reactivity of the strong base.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Self-Validation: Each step of this protocol includes built-in checks. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries. The tetrahydropyran motif is a common feature in many biologically active natural products.[9]

The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.[11][12] This versatility makes this compound a valuable intermediate for introducing the tetrahydropyran moiety into a target molecule, which can favorably modulate its pharmacokinetic properties, such as solubility and metabolic stability. It is often employed in the synthesis of heterocyclic compounds, which are of significant interest in drug development. Some sources indicate its application in the development of "healing drugs".[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed in the search results, general safe handling practices for nitriles and heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 125.17 g/mol , is a valuable and versatile chemical intermediate. Its unique structure provides a gateway to a wide range of more complex molecules, particularly within the realm of pharmaceutical synthesis. A thorough understanding of its physicochemical properties, coupled with strategic synthetic planning and stringent safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel and impactful chemical entities.

References

-

National Institute of Standards and Technology. Cyclohexane, isocyanato-. NIST Chemistry WebBook. [Link]

-

Tradeindia. Cyclohexyl Isocyanate - C7h11no, 99.0% Minimum Purity. [Link]

-

National Center for Biotechnology Information. (Isocyanatomethyl)cyclopentane. PubChem Compound Summary for CID 15813637. [Link]

-

National Center for Biotechnology Information. Cyclohexyl isocyanate. PubChem Compound Summary for CID 18502. [Link]

-

MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]

-

National Center for Biotechnology Information. 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. PubChem Compound Summary for CID 15775373. [Link]

-

Chemsigma. This compound [75394-84-2]. [Link]

-

LookChem. This compound cas no.75394-84-2. [Link]

-

Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Synth. 1977, 56, 49. [Link]

-

ChemBK. This compound. [Link]

-

ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]

-

Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 2017, 10, S3135-S3141. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Molecules. 2016, 21(8), 1069. [Link]

-

ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Presentation, January 2018. [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

-

Organic Syntheses. 3-BROMO-2H-PYRAN-2-ONE. Org. Synth. 1996, 73, 129. [Link]

-

Riverland Trading. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. [Link]

Sources

- 1. This compound [75394-84-2] | Chemsigma [chemsigma.com]

- 2. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Cyclohexane, isocyanato- [webbook.nist.gov]

- 5. Cyclohexyl Isocyanate - C7H11NO, 99.0% Minimum Purity | Light Yellow Liquid, Intermediate for Medicine and Pesticide - C7h11no, 99.0% Minimum Purity | Light Yellow Liquid, Intermediate For Medicine And Pesticide at Best Price in Changsha | East-forward Chemical Co.,ltd [tradeindia.com]

- 6. (Isocyanatomethyl)cyclopentane | C7H11NO | CID 15813637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone | C7H11NO | CID 15775373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. laballey.com [laballey.com]

- 12. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications [riverlandtrading.com]

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a valuable heterocyclic building block in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its core structure, physicochemical properties, and synthetic utility. We will delve into its spectroscopic signature, explore plausible synthetic strategies with detailed protocols, analyze its chemical reactivity, and outline essential safety and handling procedures. The overarching goal is to equip the reader with the expert knowledge required to effectively utilize this compound as a key intermediate in the construction of complex molecular architectures, particularly within pharmaceutical and agrochemical research.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound characterized by a saturated six-membered pyran ring linked directly via a carbon-carbon bond to an acetonitrile moiety.[1] This structure distinguishes it from the more common THP-protected cyanohydrins, where the linkage is through an oxygen atom. The presence of both the ether-like pyran ring and the reactive nitrile functional group makes it a versatile intermediate for further chemical transformations.[1]

Core Chemical Structure

The fundamental structure consists of a tetrahydropyran (THP) ring, an oxygen-containing aliphatic heterocycle, substituted at the C2 position with a cyanomethyl group (-CH₂CN). The C2 position is chiral, meaning the compound exists as a racemic mixture unless a stereospecific synthesis is employed.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for this molecule are summarized below.

| Identifier | Value | Source |

| CAS Number | 75394-84-2 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO | [3][4] |

| Molecular Weight | 125.17 g/mol | [3] |

| Synonyms | 2-Cyanomethyltetrahydropyran | [1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. This intermediate is typically supplied as a solid, and its solubility is influenced by the polar pyran ring and the nitrile group.

| Property | Value | Source |

| Appearance | White powder | [2] |

| Purity | ≥99% (Typical) | [2] |

| Storage | Sealed, dry, at room temperature or refrigerated | [2] |

| Solubility | Expected to have moderate solubility in polar organic solvents | [1] |

Spectroscopic and Structural Elucidation

Structural confirmation is a critical step in synthesis. While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the known structure provides a reliable guide for characterization. The following data represent expected values for verifying the identity and purity of this compound.

Theoretical Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a complex set of signals for the diastereotopic protons on the THP ring. The -CH₂CN protons would appear as a doublet of doublets, coupling to the adjacent chiral proton at C2. ¹³C NMR would distinctly show seven carbon signals, with the nitrile carbon appearing significantly downfield (~117-120 ppm) and the C-O carbon of the pyran ring also being characteristic.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Other key absorptions include C-H stretching from the aliphatic ring and a strong C-O-C stretching band from the ether linkage.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion (M⁺) peak at m/z = 125. Key fragmentation patterns would likely include the loss of the cyanomethyl radical (•CH₂CN) and characteristic fragmentation of the tetrahydropyran ring.

Table of Expected Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Complex multiplets from ~1.5-4.0 ppm (THP ring protons); Doublet of doublets ~2.5 ppm (-CH₂CN) |

| ¹³C NMR | ~118 ppm (CN); ~75 ppm (C2-O); Multiple peaks from ~20-70 ppm (other ring carbons and -CH₂-) |

| IR (cm⁻¹) | ~2250 (sharp, strong, C≡N stretch); ~2850-2950 (C-H stretch); ~1080-1120 (C-O-C stretch) |

| MS (m/z) | 125 (M⁺); 85 ([M-CH₂CN]⁺) |

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis and for developing novel analogues. A plausible synthetic route involves the nucleophilic substitution on a 2-halo-tetrahydropyran precursor.

Proposed Synthetic Pathway

The synthesis logically starts from dihydropyran (DHP), a common and inexpensive starting material. Halogenation of DHP, followed by nucleophilic displacement of the halide with a cyanide source, provides a direct route to the target molecule.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for analogous transformations. Causality: The choice of an aprotic polar solvent like DMSO is critical; it effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive for the SN2 displacement reaction.

Step 1: Preparation of 2-Chlorotetrahydropyran

-

Cool a solution of 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous diethyl ether in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes until the solution is saturated.

-

The reaction is typically instantaneous. The resulting solution of 2-chlorotetrahydropyran is used directly in the next step without isolation due to its instability.

Step 2: Nucleophilic Substitution

-

In a separate flask, prepare a suspension of sodium cyanide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Carefully add the ethereal solution of 2-chlorotetrahydropyran dropwise to the sodium cyanide suspension at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

Step 3: Workup and Purification

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound as a white powder.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups. The nitrile can be elaborated into various nitrogen-containing functionalities, while the THP ring serves as a stable scaffold.

Reactivity of the Nitrile Moiety

The cyanomethyl group is a versatile synthetic handle that can undergo a wide range of transformations. Acetonitrile and its derivatives are widely used as two-carbon building blocks in the synthesis of more complex molecules.[5][6]

Caption: Key transformations of the nitrile group in the title compound.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-2-yl)acetic acid.

-

Reduction: Catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, 2-(2-aminoethyl)tetrahydro-2H-pyran. This product is a valuable scaffold for introducing basic nitrogen centers in drug candidates.

-

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for instance with sodium azide, to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.[5]

Application in Drug Development

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7] Its structure allows it to be a precursor for building heterocyclic compounds, which are crucial motifs in many drug molecules.[7] The THP moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the elaborated nitrile group can serve as a key pharmacophoric element.

Safety and Handling

Working with any chemical requires strict adherence to safety protocols. The nitrile functional group necessitates careful handling to avoid exposure.

-

Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not publicly detailed in all sources, related nitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause serious skin and eye irritation.[10][11]

-

Recommended Handling Procedures:

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

-

Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its unique structure, combining a stable heterocyclic ring with a reactive nitrile functional group, provides a robust platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers chemists to leverage its full potential in advancing research and development, particularly in the creation of novel therapeutic agents.

References

-

Zhejiang Jiuzhou Chem Co.,Ltd. This compound cas no.75394-84-2. [Link]

-

ChemBK. This compound. [Link]

-

MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]

-

Molbase. Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. [Link]

-

Chemsigma. This compound [75394-84-2]. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Organic Syntheses. 2H-Pyran-2-one. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

ResearchGate. Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. [Link]

Sources

- 1. CAS 75394-84-2: 2H-Pyran-2-acetonitrile,tetrahydro- [cymitquimica.com]

- 2. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound [75394-84-2] | Chemsigma [chemsigma.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 8. liverpool.ac.uk [liverpool.ac.uk]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile: A Key Intermediate in Modern Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis, reactivity, and role in the construction of complex molecular architectures.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of biologically active compounds, including marine toxins, pheromones, and numerous pharmaceutical agents.[1][2] Its inclusion in drug candidates is often a strategic decision to modulate physicochemical properties. As a bioisostere of a cyclohexane ring, the THP moiety offers lower lipophilicity and the potential for improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a molecule to its biological target.[3]

This compound, with the IUPAC name confirmed as such, serves as a versatile building block that combines the advantageous features of the THP ring with the reactive potential of a nitrile group. The active methylene group adjacent to the nitrile allows for a variety of chemical transformations, making this compound a valuable precursor for more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 75394-84-2 | [4] |

| Molecular Formula | C₇H₁₁NO | [5] |

| Molecular Weight | 125.17 g/mol | [6] |

| Appearance | White powder | [4] |

| Purity | Typically ≥99% | [4] |

| Storage | Sealed and preserved in a dry environment | [4] |

Spectroscopic Data: While specific, publicly available spectra for this exact compound are scarce, data for analogous structures and the constituent functional groups provide an expected spectroscopic profile. Commercial suppliers note that the spectra of their products conform to the expected structure.[7]

-

¹H NMR: Protons on the tetrahydropyran ring are expected in the δ 1.5-4.0 ppm region. The methylene protons adjacent to the nitrile group would likely appear as a multiplet around δ 2.5-2.8 ppm, and the proton at the 2-position of the pyran ring would be coupled to these.

-

¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 117-120 ppm. The carbons of the tetrahydropyran ring would appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2240-2260 cm⁻¹. The C-O-C stretching of the ether in the pyran ring would be visible in the fingerprint region, typically around 1080-1150 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 125.17.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of a tetrahydropyran ring with a cyanide source. A common and effective method involves the reaction of 2-chlorotetrahydropyran with a cyanide salt, such as sodium or potassium cyanide.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Reaction Mechanism: The reaction proceeds via a classical Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom at the 2-position of the tetrahydropyran ring, which is bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the starting material is chiral. The chloride ion is displaced as the leaving group, resulting in the formation of the C-C bond and the desired product. The choice of an aprotic polar solvent like DMSO or DMF is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the α-methylene protons, which are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a stabilized carbanion.

Alkylation: This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably alkyl halides, in a process known as alkylation.[8][9] This reaction is fundamental for carbon-carbon bond formation and allows for the introduction of diverse substituents at the carbon adjacent to the THP ring.

Alkylation Experimental Workflow:

Figure 2: General workflow for the alkylation of this compound.

Experimental Protocol: A Representative Alkylation Procedure

The following is a generalized, self-validating protocol for the α-alkylation of this compound.

Objective: To synthesize an α-alkylated derivative of this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: The reaction mixture is cooled back to 0 °C. The alkyl halide (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The final product's purity can be assessed by the sharpness of its NMR signals and the absence of impurity peaks.

Conclusion

This compound is a strategically important building block in organic synthesis. The advantageous properties imparted by the tetrahydropyran ring, combined with the versatile reactivity of the acetonitrile side chain, make it a valuable intermediate for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering a basis for its application in advanced research and development.

References

-

PubMed. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Retrieved from [Link]

-

Autech. (n.d.). This compound cas no.75394-84-2. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9: 31 P{ 1 H} NMR (202 MHz, acetonitrile) of the mixture.... Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxytetrahydropyran. Retrieved from [Link]

-

SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [75394-84-2]. Retrieved from [Link]

-

PubMed. (1997). Alkylation of Acetonitrile. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

ResearchGate. (n.d.). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

-

PubMed. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

-

ChemistryViews. (2020). High-Yielding Synthesis of Antiviral Drug Candidate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

-

PMC. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]

-

ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. Retrieved from [Link]

-

ResearchGate. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound [75394-84-2] | Chemsigma [chemsigma.com]

- 6. chembk.com [chembk.com]

- 7. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 8. Alkylation of Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Acetonitrile (75-05-8) 13C NMR [m.chemicalbook.com]

- 11. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, properties, and strategic applications in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 75394-84-2, is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a reactive nitrile group. This unique combination of a stable cyclic ether and a functional handle for chemical elaboration underpins its utility as a valuable intermediate in multi-step organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CCOC(C1)CC#N . This notation unambiguously defines its chemical structure for cheminformatics and molecular modeling applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75394-84-2 | [1] |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | Calculated |

| Appearance | White powder | [2] |

| Purity | ≥99% (typical) | [2] |

| Storage | Sealed and preserved in a dry environment | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly accessible literature, which is common for specialized chemical intermediates. However, based on established principles of organic synthesis, a plausible and efficient route can be conceptualized. The primary challenge lies in the controlled introduction of the acetonitrile moiety at the 2-position of the tetrahydropyran ring.

A logical synthetic strategy would involve the conversion of a precursor such as 2-hydroxytetrahydropyran or a derivative thereof.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

Activation of the 2-Position: The hydroxyl group of tetrahydropyran-2-ol, which exists in equilibrium with its open-chain form, 5-hydroxypentanal, can be activated for nucleophilic substitution. A common and effective method is its conversion to a more reactive leaving group, such as a halide (chloride or bromide). This can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The choice of reagent and reaction conditions (e.g., temperature, solvent) is critical to favor the formation of the desired 2-halotetrahydropyran and minimize side reactions.

-

Nucleophilic Substitution with Cyanide: The resulting 2-halotetrahydropyran is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a classic Sₙ2 reaction where the cyanide anion displaces the halide, forming the carbon-carbon bond and yielding the target molecule, this compound. The selection of a suitable polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial to solvate the cation of the cyanide salt and enhance the nucleophilicity of the cyanide anion.

Self-Validating System:

-

Reaction Monitoring: Each step of this proposed synthesis should be rigorously monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.

-

Purification: After the reaction is complete, the crude product would require purification, typically through column chromatography on silica gel, to remove any unreacted starting materials, reagents, and byproducts.

-

Structural Verification: The identity and purity of the final product must be confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Tetrahydropyran Ring Protons: A series of complex multiplets would be expected in the region of approximately 1.5-4.0 ppm, corresponding to the diastereotopic methylene protons of the tetrahydropyran ring. The protons at the 6-position, being adjacent to the ring oxygen, would likely resonate at the downfield end of this range (around 3.5-4.0 ppm). The proton at the 2-position, being adjacent to both the ring oxygen and the acetonitrile group, would also be expected to be in a similar downfield region.

-

Acetonitrile Methylene Protons: A doublet would be anticipated for the methylene protons of the acetonitrile group, likely in the region of 2.5-2.8 ppm, with coupling to the proton at the 2-position of the tetrahydropyran ring.

¹³C NMR Spectroscopy (Predicted):

-

Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) would be expected in the downfield region of the spectrum, typically around 115-125 ppm.

-

Tetrahydropyran Ring Carbons: The carbons of the tetrahydropyran ring would appear in the aliphatic region. The carbon at the 2-position, being attached to both the oxygen and the acetonitrile group, would be the most downfield of the ring carbons. The carbon at the 6-position, adjacent to the oxygen, would also be downfield relative to the other ring carbons.

-

Acetonitrile Methylene Carbon: The methylene carbon of the acetonitrile group would resonate in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group would be expected in the region of 2240-2260 cm⁻¹.

-

C-O-C Stretch: A strong absorption band corresponding to the C-O-C stretching vibration of the cyclic ether would be present, typically in the range of 1050-1150 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations would be observed in the region of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydropyran motif is a common feature in many biologically active natural products and synthetic drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The nitrile group serves as a valuable synthetic handle that can be transformed into a variety of other functional groups.

Caption: Key transformations of the nitrile group for pharmaceutical synthesis.

Potential Synthetic Transformations and Therapeutic Targets:

-

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation opens up a vast array of possibilities for introducing the tetrahydropyranylmethylamine moiety into target molecules. This is particularly relevant for the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels, where amino groups often play a crucial role in ligand-receptor interactions.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid. This allows for the incorporation of the tetrahydropyranylacetic acid scaffold, which can be used in the synthesis of, for example, enzyme inhibitors where the carboxylic acid can act as a key binding element.

-

Conversion to Tetrazoles: The nitrile can undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids, often exhibiting improved metabolic stability and oral bioavailability. This makes this compound a valuable precursor for the synthesis of metabolically robust drug candidates.

The general application of this compound is in the synthesis of "healing drugs," indicating its potential role as a building block in a wide range of therapeutic areas.[2]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a stable tetrahydropyran ring and a versatile nitrile functional group makes it an attractive building block for the synthesis of complex, biologically active molecules. While detailed experimental data is not widely published, a clear understanding of its fundamental chemical properties and reactivity allows for its effective application in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to leverage the synthetic potential of this valuable compound.

References

-

ChemBK (n.d.). This compound. Retrieved from [Link]

Sources

Spectral Analysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a molecule incorporating a saturated tetrahydropyran ring and a nitrile functional group, represents a versatile building block in medicinal chemistry. Its structural features suggest potential applications as a scaffold in the synthesis of complex heterocyclic systems. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal the distinct electronic environments of the hydrogen atoms within the molecule. The signals are predicted to appear in specific regions of the spectrum, with their multiplicities (splitting patterns) providing information about neighboring protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer would include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 3.9 - 4.1 | m | 1H | H-6 (axial) | The axial proton at C-6 is deshielded by the adjacent oxygen atom and is expected to appear at a lower field. |

| ~ 3.4 - 3.6 | m | 1H | H-6 (equatorial) | The equatorial proton at C-6 is also deshielded by the oxygen but to a lesser extent than the axial proton. |

| ~ 3.7 - 3.9 | m | 1H | H-2 | This proton is adjacent to both the ring oxygen and the acetonitrile group, leading to significant deshielding. |

| ~ 2.6 - 2.8 | m | 2H | -CH₂CN | These protons are alpha to the electron-withdrawing nitrile group, resulting in a downfield shift. |

| ~ 1.5 - 1.9 | m | 6H | H-3, H-4, H-5 | The methylene protons on the tetrahydropyran ring are in a more shielded environment and are expected to appear as a complex multiplet in the aliphatic region. |

Causality Behind Predictions: The chemical shifts are predicted based on the inductive effects of the electronegative oxygen and nitrogen atoms, as well as the anisotropic effects of the nitrile group. Protons closer to these functional groups are expected to resonate at lower fields (higher ppm values). The complex multiplicities arise from the spin-spin coupling between non-equivalent neighboring protons in the rigid chair conformation of the tetrahydropyran ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 117 | -C≡N | The carbon of the nitrile group is characteristically found in this region.[1] |

| ~ 75 | C-2 | This carbon is attached to both the ring oxygen and the acetonitrile group, leading to a significant downfield shift. |

| ~ 68 | C-6 | The carbon adjacent to the ring oxygen is deshielded and appears at a lower field. |

| ~ 30 | C-4 | This carbon is in a typical alkane-like environment within the ring. |

| ~ 25 | -CH₂CN | The carbon alpha to the nitrile group is deshielded. |

| ~ 23 | C-5 | This carbon is in a typical alkane-like environment. |

| ~ 22 | C-3 | This carbon is in a typical alkane-like environment. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the nitrile group.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale for Prediction |

| ~ 2250 | Medium-Strong, Sharp | Nitrile (-C≡N) | C≡N stretch | The carbon-nitrogen triple bond has a characteristic and strong absorption in this region.[2][3] |

| ~ 2940-2850 | Medium-Strong | C-H (alkane) | C-H stretch | These absorptions are characteristic of the sp³ C-H bonds in the tetrahydropyran ring and the methylene bridge. |

| ~ 1100 | Strong | C-O-C | C-O stretch | The C-O single bond stretch in the cyclic ether is expected to be a strong band in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized, most commonly by Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a softer technique that typically preserves the molecular ion.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₁NO, giving a molecular weight of 125.17 g/mol . The molecular ion peak is expected at m/z = 125.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to be driven by the presence of the ether linkage and the nitrile group.

Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Interpretation of Fragmentation: The primary fragmentation is expected to be the cleavage of the C-C bond between the tetrahydropyran ring and the acetonitrile group, leading to the formation of a stable oxonium ion at m/z = 85.[4][5] This fragment can then undergo further fragmentation, such as the loss of formaldehyde (CH₂O), to give a fragment at m/z = 55. Another possible fragmentation pathway involves the loss of the tetrahydropyranyl radical to form the cyanomethyl cation at m/z = 40.[6]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have constructed a detailed and reliable spectral profile for this important synthetic building block. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for researchers, enabling them to confidently identify and characterize this compound in their synthetic workflows. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structural assignment.

References

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Ethers. Analytical Chemistry, 34(1), 2-6. [Link]

-

Dagaut, J., & Karsenty, F. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 265(2-3), 122-130. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Grant, D. W. (2009). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.17 [people.whitman.edu]

"2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 75394-84-2). While specific toxicological data for this compound is limited, its chemical structure, which features a nitrile (-CN) functional group, demands that it be handled with the utmost care, analogous to other potentially toxic organic nitriles. The primary hazard stems from the potential for this compound to metabolize into cyanide in the body or to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2][3] This document is intended for researchers, chemists, and laboratory professionals, offering a framework for risk assessment, exposure control, and emergency preparedness.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for this compound is constructed from its physicochemical properties and the well-documented behavior of the nitrile class of compounds.

Physicochemical and Safety Data

While a complete, peer-reviewed dataset is not available, the following information has been compiled from chemical supplier data. The GHS classification is inferred from related nitrile compounds like acetonitrile.

| Property | Value / Information | Source / Rationale |

| CAS Number | 75394-84-2 | [4][5] |

| Molecular Formula | C₇H₁₁NO | [5] |

| Molecular Weight | 125.17 g/mol | Inferred from formula |

| Appearance | White powder | [4] |

| Anticipated GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation. | Based on analogous nitriles.[6][7] |

| Anticipated GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | Based on analogous nitriles.[6] |

Core Toxicological Risks: The Nitrile Functional Group

The principal toxicological concern with organic nitriles is their ability to undergo metabolic conversion to the cyanide ion (CN⁻) in vivo.[8][9] This process can be delayed, meaning symptoms of poisoning may not appear for several hours after exposure.[9][10]

-

Mechanism of Toxicity : The cyanide ion is a potent cytotoxic agent that inhibits cellular respiration by binding to the iron in cytochrome c oxidase, effectively halting aerobic ATP production.[2]

-

Symptoms of Exposure : Early signs of cyanide poisoning can be non-specific and include headache, dizziness, nausea, weakness, and rapid breathing.[1][2][3] Severe exposure can rapidly progress to convulsions, loss of consciousness, coma, and death.[1] It is critical to recognize that the characteristic "bitter almond" odor of cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[1][2]

Chemical Reactivity Hazards